5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Properties
IUPAC Name |
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6/c1-26-15-5-2-9(6-13(15)20(24)25)14(21)8-17(23)11-7-10(18)3-4-12(11)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFBSAQWONNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. The specific steps for synthesizing this compound may include:
Formation of the indole core: : Reacting an appropriate phenylhydrazine with a suitable aldehyde or ketone.
Introduction of the chloro group: : Chlorination reactions can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Introduction of the hydroxy group: : Hydroxylation can be achieved using reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl).
Introduction of the methoxy and nitro groups: : These groups can be introduced through electrophilic aromatic substitution reactions using reagents like dimethyl sulfate (for methoxy) and nitric acid (for nitro).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: : LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a catalyst.
Substitution: : Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of different functional groups such as halides, alkyl groups, or other substituents.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other indole derivatives with different substituents, such as:
5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
5-chloro-3-hydroxy-3-[2-(3-methoxy-4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
